Ivospemin
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Overview
Description
. Polyamines are small, polycationic alkylamines essential for cell growth and proliferation. Ivospemin competes with natural polyamines for uptake, thereby disrupting the polyamine metabolism crucial for cancer cell survival .
Preparation Methods
Chemical Reactions Analysis
Ivospemin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites that may have different biological activities.
Reduction: Reduction reactions can modify this compound’s structure, potentially altering its efficacy.
Substitution: This compound can undergo substitution reactions where functional groups are replaced, impacting its interaction with cellular targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically modified versions of this compound with altered biological activities .
Scientific Research Applications
Ivospemin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyamine metabolism and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis.
Medicine: Demonstrated efficacy in slowing the progression of pancreatic and ovarian tumors in both in vitro and in vivo studies.
Mechanism of Action
Ivospemin exerts its effects by disrupting polyamine metabolism, which is crucial for cancer cell survival . It competes with natural polyamines for uptake, leading to a decrease in intracellular polyamine levels . This disruption affects various cellular processes, including DNA structure and replication, gene expression, protein translation, and apoptosis . This compound also induces the activity of polyamine catabolic enzymes, further reducing polyamine levels and inhibiting cancer cell growth .
Comparison with Similar Compounds
Ivospemin is unique among polyamine analogues due to its specific modifications that enhance its efficacy against cancer cells . Similar compounds include:
Difluoromethylornithine (DFMO): An enzyme inhibitor that targets polyamine biosynthesis.
Spermine analogues: Compounds structurally similar to spermine that compete with natural polyamines for uptake.
This compound’s unique modifications allow it to more effectively disrupt polyamine metabolism and inhibit cancer cell growth compared to these similar compounds .
Properties
CAS No. |
748119-79-1 |
---|---|
Molecular Formula |
C16H38N4O2 |
Molecular Weight |
318.50 g/mol |
IUPAC Name |
(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol |
InChI |
InChI=1S/C16H38N4O2/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2/h15-22H,3-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
AFXLPCNTPZQBIC-HOTGVXAUSA-N |
Isomeric SMILES |
CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O |
Canonical SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O |
Origin of Product |
United States |
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